molecular formula C8H16O2S B107387 3-(Methylthio)propyl butyrate CAS No. 16630-60-7

3-(Methylthio)propyl butyrate

Cat. No. B107387
CAS RN: 16630-60-7
M. Wt: 176.28 g/mol
InChI Key: HSCZLQOPSGMKTK-UHFFFAOYSA-N
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Description

The compound 3-(Methylthio)propyl butyrate is not directly mentioned in the provided papers. However, the papers discuss various methylthio-substituted compounds, which can provide insights into the chemical behavior and synthesis of related structures. These compounds are often used in the synthesis of heterocycles and have applications in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of methylthio-substituted compounds involves cyclocondensation reactions with bifunctional heteronucleophiles, as demonstrated in the synthesis of various pyrazole derivatives . For instance, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one is used as a synthon for the regiospecific synthesis of five and six-membered heterocycles . Similarly, efficient and regioselective synthesis of pyrazoles with methylthio substitution has been reported, which involves the cyclocondensation of arylhydrazines with alpha-oxoketene dithioacetals or beta-oxodithioesters .

Molecular Structure Analysis

The molecular structure of methylthio-substituted compounds is often characterized by spectroscopic techniques and X-ray diffraction. For example, the structure of (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one was confirmed by X-ray diffraction, and the compound was found to crystallize in the monoclinic crystal system . The molecular structure is further analyzed using Hirshfeld surface analysis to visualize intermolecular interactions .

Chemical Reactions Analysis

Methylthio-substituted compounds participate in various chemical reactions, including condensation with 4-hydroxy-3H-pyran-2,6-dione to form pyran-2,4,6-triones, which can be hydrolyzed to propanones . These compounds also react with ambident nucleophiles to afford fused heterocycles such as pyridones, pyrimidones, and pyranones .

Physical and Chemical Properties Analysis

The physical and chemical properties of methylthio-substituted compounds are influenced by their molecular structure. For instance, the crystal and molecular structure of a novel pyrazole derivative is stabilized by intermolecular hydrogen bonds, and the compound exhibits three-dimensional supramolecular self-assembly . The thermal stability of these compounds is also studied, with some being stable up to 190°C . The electronic structures and solvent effects on structural parameters are investigated using computational methods, and the nonlinear optical properties are discussed based on polarizability and hyperpolarizability values .

Scientific Research Applications

Identification in Decomposition Process

3-(Methylthio)propyl butyrate is identified among the volatile organic compounds released during the decomposition of human and animal remains. This compound, along with others like ethyl propionate and propyl butyrate, is used to distinguish human remains from those of animals in forensic investigations (Rosier et al., 2015). Further research in this field could enhance the training of cadaver dogs or the development of portable detection devices for human remains (Rosier et al., 2017).

Role in Microbial Metabolism

This compound is also investigated in microbial processes, such as in the metabolism of Methanobacterium thermoautotrophicum. Studies on analogues of methyl-coenzyme M, like 3-(methylthio)propanesulfonate, help understand the biochemical pathways in these microorganisms (Gunsalus et al., 1978).

Application in Materials Science

In materials science, derivatives of 3-(Methylthio)propyl butyrate, such as 4-(methylthio)-3-phenylsulfonyl)benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine, are used in antimicrobial coatings. These compounds enhance the antimicrobial properties of materials like polyurethane varnishes and printing ink pastes (El‐Wahab et al., 2015).

Chemical Synthesis and Catalysis

The synthesis of butyl butyrate, a compound related to 3-(Methylthio)propyl butyrate, employs environmentally benign Bronsted acidic ionic liquids as catalysts. This process is optimized using response surface methodology, highlighting the potential of such compounds in green chemistry (Han & Zhou, 2011).

Medical Research

Although not directly involving 3-(Methylthio)propyl butyrate, studies on butyrate (a structurally similar compound) indicate its role in inducing apoptosis and autophagic cell death in gingival epithelial cells. This suggests potential medical applications in oral health (Tsuda et al., 2010).

Safety And Hazards

“3-(Methylthio)propyl butyrate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, and serious eye damage/eye irritant .

Future Directions

The future directions of “3-(Methylthio)propyl butyrate” research could involve further exploration of its synthesis process, chemical reactivity, and mechanism of action. Additionally, its potential applications in the food and beverage industry, given its presence in the flavor profile of certain fruits, could be explored .

properties

IUPAC Name

3-methylsulfanylpropyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-3-5-8(9)10-6-4-7-11-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCZLQOPSGMKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168088
Record name Methionyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Cabbage/sewer odour
Record name Methionyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

232.00 °C. @ 760.00 mm Hg
Record name Methionyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Methionyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.995-1.001
Record name Methionyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1656/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-(Methylthio)propyl butyrate

CAS RN

16630-60-7
Record name 3-(Methylthio)propyl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16630-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methionyl butyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)propyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHIONYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3QG29SI0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methionyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 70 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
RJ Cannon, CT Ho - journal of food and drug analysis, 2018 - Elsevier
Global production and demand for tropical fruits continues to grow each year as consumers are enticed by the exotic flavors and potential health benefits that these fruits possess. …
Number of citations: 86 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 4 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 3 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The European Food Safety Authority (EFSA) asked the Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) to provide scientific advice to the …
Number of citations: 1 efsa.onlinelibrary.wiley.com

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